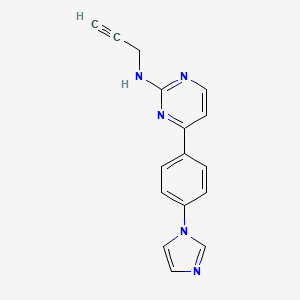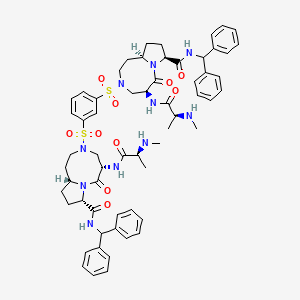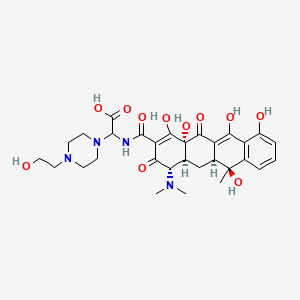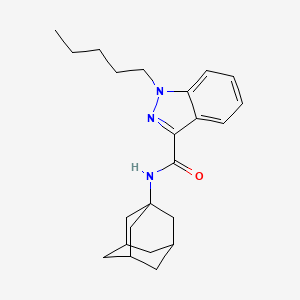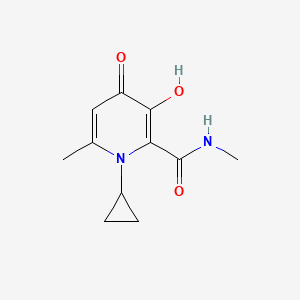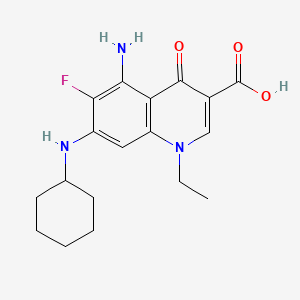
5-Amino-7-(cyclohexylamino)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-Amino-7-(cyclohexylamino)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid”, also known as AS1842856, is a quinolone that is 4-quinolone substituted at positions 1, 3, 5, 6 and 7 by ethyl, carboxy, amino, fluorine, and cyclohexylamino groups, respectively . It is known to directly bind to and block the transcription activity of the active forkhead box protein O1 (Foxo1), but not the Ser256-phosphorylated form . It induces cell death and growth arrest in Burkitt lymphoma cell lines at low concentrations .
Molecular Structure Analysis
The molecular formula of this compound is C18H22FN3O3 . The InChI code is 1S/C18H22FN3O3/c1-2-22-9-11 (18 (24)25)17 (23)14-13 (22)8-12 (15 (19)16 (14)20)21-10-6-4-3-5-7-10/h8-10,21H,2-7,20H2,1H3, (H,24,25) . The Canonical SMILES is CCN1C=C (C (=O)C2=C1C=C (C (=C2N)F)NC3CCCCC3)C (=O)O .
Physical And Chemical Properties Analysis
The molecular weight of this compound is 347.4 g/mol . It is a solid at room temperature .
Aplicaciones Científicas De Investigación
Antimalarial Agent
Quinolones have been studied for their potential as antimalarial agents . The unique structure of quinolones allows them to interfere with the life cycle of the malaria parasite, making them a potential candidate for antimalarial drugs.
Antibacterial Agent
Quinolones are well-known for their antibacterial properties . They work by inhibiting the bacterial DNA gyrase or the topoisomerase IV enzyme, thereby inhibiting DNA replication and transcription.
Antimycobacterial Agent
Quinolones have shown effectiveness against mycobacteria , the bacteria that cause diseases such as tuberculosis and leprosy. They inhibit the growth of mycobacteria, making them useful in the treatment of these diseases.
Anticancer Agent
Quinolones have been studied for their potential use in cancer treatment . They can interfere with the DNA replication process of cancer cells, thereby inhibiting their growth and proliferation.
Antiviral Agent
Quinolones have potential applications in the treatment of viral diseases such as HIV and herpes . They can inhibit the replication of these viruses, potentially slowing the progression of these diseases.
Antifungal Agent
Quinolones can also be used to treat fungal infections . They can inhibit the growth of fungi, making them a potential candidate for antifungal drugs.
Neurodegenerative Diseases
Quinolones have been studied for their potential use in the treatment of neurodegenerative diseases . They can potentially protect neurons from damage, slowing the progression of these diseases.
Inhibition of FoxO1
AS1842856, specifically, acts by selectively inhibiting FoxO1 . This inhibition can further reduce glucose production by the liver and adipogenesis, which could have potential applications in the treatment of metabolic disorders.
Mecanismo De Acción
Target of Action
The primary target of this compound, also known as AS1842856 , is the Forkhead box protein O1 (FoxO1) . FoxO1 is a transcription factor that plays a crucial role in regulating various biological processes, including gluconeogenesis, adipogenesis, and autophagy .
Mode of Action
AS1842856 acts by selectively inhibiting FoxO1 . It decreases FoxO1-mediated promoter activity, thereby regulating the transcription of genes under the control of FoxO1 .
Biochemical Pathways
The inhibition of FoxO1 by AS1842856 affects several biochemical pathways. It regulates gluconeogenesis, a metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates . It also suppresses autophagy, a cellular process involved in the degradation and recycling of cellular components . Additionally, it inhibits adipocyte differentiation, which is the process by which preadipocytes mature into adipocytes .
Pharmacokinetics
It is noted that as1842856 is orally bioavailable , suggesting that it can be absorbed through the gastrointestinal tract and distributed throughout the body.
Result of Action
The inhibition of FoxO1 by AS1842856 leads to several molecular and cellular effects. It decreases glucose production by the liver and inhibits the differentiation of adipocytes . In diabetic mice, it has been shown to attenuate fasting plasma glucose levels .
Propiedades
IUPAC Name |
5-amino-7-(cyclohexylamino)-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O3/c1-2-22-9-11(18(24)25)17(23)14-13(22)8-12(15(19)16(14)20)21-10-6-4-3-5-7-10/h8-10,21H,2-7,20H2,1H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMCHYGXXYBDCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=C(C(=C2N)F)NC3CCCCC3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-7-(cyclohexylamino)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Q & A
Q1: How does AS1842856 interact with its target and what are the downstream effects?
A1: AS1842856 acts as a Forkhead box O1 (Foxo1) inhibitor. [] Foxo1 is a transcription factor that plays a crucial role in hepatic gluconeogenesis, the process of glucose production in the liver. By binding to Foxo1, AS1842856 inhibits its transcriptional activity, leading to a decrease in the expression of key gluconeogenic genes, including glucose-6 phosphatase and phosphoenolpyruvate carboxykinase. This downregulation of gene expression ultimately results in reduced hepatic glucose production, contributing to lower blood glucose levels. []
Q2: What evidence exists for the in vivo efficacy of AS1842856 in treating T2DM?
A2: The research demonstrates the efficacy of AS1842856 in a diabetic db/db mouse model, a well-established model for T2DM. [] Oral administration of AS1842856 to these mice resulted in a significant reduction in fasting plasma glucose levels compared to untreated controls. Importantly, AS1842856 did not affect fasting plasma glucose levels in normal mice, suggesting a targeted effect on the dysregulated glucose metabolism present in T2DM. [] Further supporting its potential as a T2DM treatment, AS1842856 also suppressed the increase in plasma glucose levels typically observed after pyruvate injection in both normal and db/db mice. [] This indicates the compound's ability to inhibit hepatic gluconeogenesis, a key driver of elevated glucose levels in T2DM.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




